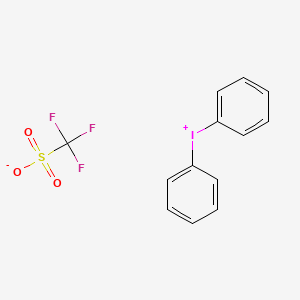

Diphenyliodonium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyliodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQIJPBUMNWUKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371865 | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-76-7 | |

| Record name | Diphenyliodonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mastering the Exotherm: A Senior Application Scientist's Guide to the Flow Chemistry Synthesis of Diaryliodonium Salts

An In-Depth Technical Guide:

Foreword: From Hazardous Batch to Controlled Flow

Diaryliodonium salts are powerful and versatile electrophilic arylating reagents, indispensable in modern organic synthesis for the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2][3] At the heart of their reactivity is the concept of hypervalent iodine, where the iodine atom exists in a +3 oxidation state, making it an excellent leaving group and facilitating aryl transfer.[4][5][6]

However, the traditional one-pot batch synthesis of these crucial reagents is notoriously hazardous. The core reaction involves the strong oxidation of an iodoarene, a process that is typically very exothermic.[7] In a conventional round-bottom flask, this presents a significant safety risk, with the potential for thermal runaways, especially during scale-up.[8] This inherent danger has historically limited the accessibility and scalability of these reagents.

This guide provides a field-proven, in-depth perspective on overcoming this challenge using continuous flow chemistry. By leveraging the unique advantages of microreactors—namely, superior heat and mass transfer—we can transform a dangerous, difficult-to-control process into a safe, scalable, and highly efficient automated workflow.[8][9][10] We will explore the fundamental principles, detail validated experimental protocols, and provide the causal reasoning behind the operational choices, empowering you to implement this technology with confidence.

The Core Directive: Why Flow Chemistry is Non-Negotiable for Diaryliodonium Salts

The decision to move from batch to flow for this specific synthesis is not a matter of preference; it is a directive driven by safety and control. The primary advantages are rooted in the fundamental principles of chemical engineering.

-

Pillar 1: Taming the Exotherm with Superior Heat Transfer In a flow reactor, reagents pass through small-diameter tubing (typically 1 mm or less). This creates an exceptionally high surface-area-to-volume ratio.[8][10] Consequently, heat generated by the reaction is immediately dissipated through the reactor walls into the surrounding environment.[9][11] This prevents the formation of localized hot spots and effectively eliminates the risk of a thermal runaway, even when the reaction is performed at room temperature without external cooling.[8]

-

Pillar 2: Precision Control through Enhanced Mass Transfer Rapid and efficient mixing is critical. In a flow system, two reagent streams converge at a T-mixer, achieving near-instantaneous, diffusion-based mixing.[8] This ensures that the reaction is homogenous and that stoichiometry is precisely controlled at all times. This level of control, combined with precisely managed residence times (the time reagents spend in the reactor), leads to cleaner reactions, higher yields, and improved reproducibility compared to the often-unpredictable environment of a batch reactor.

Mechanistic Pathway: A Seamless Operation in Flow

The most common and practical synthesis of diaryliodonium triflates involves a one-pot reaction where an iodoarene is oxidized in the presence of another arene and a strong acid.[1][12] The accepted mechanism proceeds as follows:

-

Oxidation: The oxidant, typically meta-chloroperbenzoic acid (m-CPBA), oxidizes the starting iodoarene from the iodine(I) to a hypervalent iodine(III) species.

-

Activation & Ligand Exchange: A strong Brønsted acid, like trifluoromethanesulfonic acid (TfOH), protonates the I(III) intermediate, creating a highly electrophilic species. This species then undergoes ligand exchange with the nucleophilic arene present in the mixture.

-

Aryl Coupling & Salt Formation: The final diaryliodonium salt is formed, with the triflate anion from the acid serving as the counter-ion.

In a flow reactor, these sequential steps occur seamlessly as the reaction plug moves through the reactor coil, transforming starting materials into the final product within seconds.

Validated Protocol 1: Oxidant-Based Flow Synthesis

This protocol is adapted from the robust and widely cited work by Noël and co-workers, which demonstrates the synthesis of a broad range of diaryliodonium triflates with residence times as short as two seconds.[1][7][8]

Experimental Workflow

Step-by-Step Methodology

-

1. Reagent Preparation (Self-Validating System):

-

Feed 1 (Iodoarene/Arene Solution): In a 25 mL volumetric flask, charge the aryl iodide (5.0 mmol, 1.0 equiv) and the corresponding arene (5.5 mmol, 1.1 equiv). Add trifluoromethanesulfonic acid (TfOH) (6.0 mmol, 1.2 equiv). Dilute with dichloroethane (DCE) to the 25 mL mark. Causality Note: The arene is used in slight excess to favor the formation of the desired product. TfOH serves as both the catalyst and the source of the triflate counter-ion.[1][7]

-

Feed 2 (Oxidant Solution): In a separate 25 mL volumetric flask, charge meta-chloroperbenzoic acid (m-CPBA, ≤77%) (5.5 mmol, 1.1 equiv for electron-rich/neutral substrates; 6.5 mmol, 1.3 equiv for electron-deficient substrates). Dilute with DCE to the 25 mL mark. Causality Note: A higher equivalence of oxidant is required to overcome the deactivating effect of electron-withdrawing groups on the iodoarene.[1][7]

-

Load each solution into a gas-tight syringe (e.g., 30 mL).

-

-

2. System Setup & Execution:

-

Place the syringes on a single syringe pump fitted with two independent drives.

-

Connect the syringes via PFA tubing to a T-mixer.

-

Connect the outlet of the mixer to a PFA reactor coil (volume determines residence time). The reactor can be kept at room temperature.

-

Connect the reactor outlet to a back-pressure regulator (BPR) set to 7-10 bar. Causality Note: The BPR ensures the reaction mixture remains in a single liquid phase, preventing outgassing and ensuring consistent flow profiles.

-

Set the syringe pump to deliver both solutions at an equal flow rate. The total flow rate will determine the residence time (e.g., for a 10 mL reactor, a total flow rate of 5 mL/min gives a 2-minute residence time).

-

Begin pumping and allow the system to stabilize by discarding the initial output (approx. 2-3 reactor volumes).

-

Collect the product stream in a flask.

-

-

3. Work-up and Isolation:

-

The product often crystallizes directly from the reaction mixture upon collection.

-

If not, the solvent can be partially removed under reduced pressure.

-

The resulting solid can be filtered and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts (e.g., meta-chlorobenzoic acid).

-

The product is typically obtained in high purity without the need for column chromatography.

-

Quantitative Data: Substrate Scope

The power of this flow protocol lies in its broad applicability. A wide array of both symmetrical and unsymmetrical diaryliodonium triflates can be synthesized with very short residence times.[1][7]

| Entry | Aryl Iodide (ArI) | Arene (Ar'-H) | Residence Time (s) | Yield (%) |

| 1 | 4-Iodotoluene | Toluene | 2 | 91 |

| 2 | Iodobenzene | Anisole | 2 | 84 |

| 3 | 4-Iodoanisole | 1,3,5-Trimethoxybenzene | 2 | 92 |

| 4 | Iodobenzene | Mesitylene | 2 | 87 |

| 5 | 4-Iodonitrobenzene | Mesitylene | 60 | 85 |

| 6 | 4-Iodobenzonitrile | Mesitylene | 60 | 71 |

| Data synthesized from Noël et al., J. Org. Chem. 2017.[1][7] |

Validated Protocol 2: Electrochemical Flow Synthesis

As a greener and inherently safer alternative, electrochemical synthesis replaces hazardous chemical oxidants with electricity.[13][14] This method generates the hypervalent iodine(III) species via anodic oxidation directly in the flow cell.[15]

Experimental Workflow

Step-by-Step Methodology

-

1. Reagent Preparation:

-

Electrolyte Solution: Prepare a stock solution of the starting iodoarene (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.005 M TBABF₄) in a suitable solvent mixture. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are often used, sometimes in combination with nitromethane (MeNO₂), to aid solubility and conductivity.[16][17]

-

The second arene is included in this same solution.

-

-

2. System Setup & Execution:

-

Pump the prepared solution using an HPLC pump through an electrochemical flow reactor (e.g., a Vapourtec Ion).

-

The reactor contains a glassy carbon anode and a platinum cathode. Causality Note: Glassy carbon is a robust anode material for oxidative processes, while platinum is a common and efficient cathode.[14][17]

-

Apply a constant current using a potentiostat. The required charge (in Faradays per mole) is controlled by the current and the flow rate.

-

The reaction is typically run at room temperature.

-

As with the previous method, use a BPR to maintain pressure and collect the product after the system has stabilized.

-

-

3. Work-up and Isolation:

-

The work-up is often straightforward, involving removal of the solvent under reduced pressure followed by precipitation and washing of the desired salt.

-

Quantitative Data: Electrochemical Scope

This method is particularly effective for synthesizing cyclic diaryliodonium salts from covalently linked precursors, a more challenging transformation.[16][17]

| Entry | Substrate | Solvent | Current (mA) | Flow Rate (mL/min) | Yield (%) |

| 1 | 2-Iodo-1,1'-biphenyl | MeNO₂/TFE | 16.1 | 0.1 | 63 |

| 2 | 1-(Benzyloxy)-2-iodobenzene | MeNO₂/TFE | 16.1 | 0.1 | 55 |

| Data synthesized from Francke et al., Beilstein J. Org. Chem. 2022.[16][17] |

Troubleshooting & Field Insights

-

Challenge: Reactor Clogging. Diaryliodonium salts are solids. If their concentration exceeds their solubility in the reaction solvent, they can precipitate and block the narrow channels of the flow reactor.

-

Solution: Operate at slightly more dilute conditions. Ensure the chosen solvent (e.g., DCE, MeNO₂) is appropriate for your specific salt's solubility. The use of a BPR helps keep the mixture under a single phase but cannot prevent precipitation if solubility limits are exceeded. In some cases, a small amount of a co-solvent can maintain solubility.

-

-

Challenge: Oxidant Stability. m-CPBA is a peroxide and can be shock-sensitive, especially in its pure, solid form.

-

Solution: Always use the commercially available, water-wet form (≤77%). Prepare the solution fresh and avoid storing it for extended periods. The flow setup inherently enhances safety by only keeping a small amount of the reagent in the system at any given time. The electrochemical method completely circumvents this issue.[9][11]

-

-

Challenge: Scale-Up. How do you move from milligram to kilogram scale?

-

Solution: The beauty of flow chemistry is straightforward scalability. To produce more material, you simply run the optimized process for a longer duration. For higher throughput, "numbering-up" (running multiple reactors in parallel) or "scaling-out" (using slightly larger-diameter tubing and higher flow rates) are common industrial strategies.

-

Conclusion: A Paradigm Shift in Reagent Synthesis

The continuous flow synthesis of diaryliodonium salts represents a paradigm shift, turning a hazardous batch process into a safe, reliable, and scalable operation. By understanding the core principles of heat and mass transfer and applying validated protocols, researchers and drug development professionals can now access these critical arylating agents on demand and at scale. The move towards electrochemical methods further enhances the green credentials and inherent safety of the process, paving the way for fully automated, multi-step syntheses where these salts are generated and consumed in-situ for subsequent transformations. This technology is no longer a niche academic curiosity; it is a robust and essential tool for modern chemical synthesis.

References

-

Francke, R., et al. (2022). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Francke, R., et al. (2022). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. National Institutes of Health (NIH). Available at: [Link]

-

Elsherbini, M., et al. (2019). Continuous-Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications. Angewandte Chemie International Edition. Available at: [Link]

-

Elsherbini, M., et al. (2019). Continuous-Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications. SciSpace. Available at: [Link]

-

Laudadio, G., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry. Available at: [Link]

-

Ciaglia, T., et al. (2017). Flow synthesis of diaryliodonium salts. ResearchGate. Available at: [Link]

-

Laudadio, G., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. National Institutes of Health (NIH). Available at: [Link]

-

Noël, T., et al. (2023). Use of flow technology for the handling of the exothermic synthesis of diaryliodonium triflates. ResearchGate. Available at: [Link]

-

Capaldo, L., Wen, Z., & Noël, T. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. Available at: [Link]

-

Olofsson, B. (2009). Diaryliodonium Salts. DiVA portal. Available at: [Link]

-

Sharma, P., et al. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. National Institutes of Health (NIH). Available at: [Link]

-

Yoshimura, A., & Zhdankin, V. V. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. RSC Publishing. Available at: [Link]

-

Bio, N. J. (n.d.). Flow Chemistry. NJ Bio, Inc.. Available at: [Link]

-

Wirth, T., et al. (2019). Continuous-Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications. ResearchGate. Available at: [Link]

-

Doobary, S., et al. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. RSC Publishing. Available at: [Link]

-

Singhal, R., et al. (2023). Cyclic diaryliodonium salts: applications and overview. RSC Publishing. Available at: [Link]

-

Le, T. N., et al. (2022). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. Available at: [Link]

-

Amar Equipment. (2025). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Amar Equipment. Available at: [Link]

-

Laudadio, G., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. Semantic Scholar. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. Organic Chemistry Portal. Available at: [Link]

-

Laudadio, G., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. PubMed. Available at: [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. National Institutes of Health (NIH). Available at: [Link]

-

Wirth, T. (2021). Scalable electrochemical synthesis of diaryliodonium salts. ResearchGate. Available at: [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications. Available at: [Link]

-

Al-Harrasi, A., et al. (2021). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. MDPI. Available at: [Link]

-

Zhdankin, V. V. (2014). Chemistry of Polyvalent Iodine. ACS Publications. Available at: [Link]

-

Zhdankin, V. V. (2005). Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois Urbana-Champaign. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hypervalent iodine(III) compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Machida, H., et al. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Scientific Update. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]

- 9. njbio.com [njbio.com]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. amarequip.com [amarequip.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Continuous-Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation [beilstein-journals.org]

- 17. Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Purity: A Technical Guide to the Recrystallization of Diphenyliodonium Trifluoromethanesulfonate

Introduction: Diphenyliodonium trifluoromethanesulfonate, often abbreviated as DPI-OTf, is a highly versatile and powerful photoacid generator (PAG) and a widely used reagent in organic synthesis for electrophilic phenylation reactions.[1][2] Its efficacy in applications ranging from advanced photolithography in the electronics industry to complex catalytic cycles in pharmaceutical development is critically dependent on its purity.[2][3] Impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly hinder reaction efficiency, alter photochemical properties, and lead to inconsistent results. This guide provides an in-depth, field-proven protocol for the purification of this compound by recrystallization, ensuring the high level of purity required for demanding research and development applications.

The Cornerstone of Purification: Understanding Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle hinges on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[4] As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.[1]

The choice of solvent is paramount for a successful recrystallization. For this compound, a mixed solvent system is often employed to achieve the optimal solubility profile. This allows for fine-tuning of the polarity and solvating power to effectively separate the target compound from its impurities.

Causality in Solvent Selection: The Acetone and Diethyl Ether System

The most effective and widely reported solvent system for the recrystallization of this compound is a mixture of acetone and diethyl ether.[5][6][7] The rationale behind this choice lies in the distinct solubility characteristics of the compound and its common impurities in these two solvents.

-

Acetone: this compound exhibits good solubility in acetone, a polar aprotic solvent.[8] This allows for the complete dissolution of the crude product at or near room temperature. Many of the common impurities, such as unreacted iodoarenes and arenes, also show some solubility in acetone.

-

Diethyl Ether: In contrast, this compound is poorly soluble in diethyl ether, a nonpolar solvent.[5][6][7] However, many of the less polar organic impurities are soluble in diethyl ether.

This differential solubility is the key to the purification. By first dissolving the crude material in a minimal amount of acetone, a concentrated solution is created. The subsequent addition of diethyl ether as an "anti-solvent" drastically reduces the overall polarity of the solvent system, causing the highly polar this compound to precipitate out of the solution as purified crystals. The more soluble impurities remain in the acetone/diethyl ether mother liquor.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the visual cues of dissolution and precipitation, combined with final analytical characterization, confirm the success of the purification.

Materials and Equipment:

-

Crude this compound

-

Acetone (reagent grade, dry)

-

Diethyl ether (reagent grade, dry)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pasteur pipettes

-

Büchner funnel and filter flask

-

Filter paper

-

Spatula

-

Schlenk line or vacuum source

-

Rotary evaporator (optional)

Step-by-Step Methodology:

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. With gentle stirring, add a minimal amount of acetone dropwise at room temperature until the solid is completely dissolved. Avoid using an excessive amount of acetone, as this will reduce the final yield. The goal is to create a near-saturated solution.

-

Precipitation: While continuing to stir, slowly add diethyl ether to the acetone solution. The diethyl ether should be added portion-wise until the solution becomes cloudy, indicating the onset of precipitation.[5][7]

-

Crystallization: Once the solution is persistently cloudy, cease the addition of diethyl ether. For optimal crystal growth and purity, it is crucial to allow the crystallization to proceed slowly.

-

Cooling and Crystal Growth: Cover the flask and place it in a freezer at approximately -26 °C overnight.[5][7] The low temperature further decreases the solubility of the product, maximizing the yield of purified crystals.

-

Isolation of Crystals: After overnight cooling, collect the crystalline solid by vacuum filtration using a Büchner funnel and filter flask.

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual mother liquor containing dissolved impurities.[5][7] It is important to use cold ether to minimize the loss of the desired product.

-

Drying: Dry the purified crystals under high vacuum to remove any residual solvent. The final product should be a fine, white to off-white crystalline solid.[5][6][7]

Visual Workflow of Recrystallization:

Caption: A step-by-step workflow for the purification of this compound.

Quantitative Data and Purity Assessment

The success of the recrystallization should be validated by quantitative and qualitative analysis.

| Parameter | Typical Value | Source |

| Yield | 88-90% | [5][6][7] |

| Appearance | White to off-white crystalline solid | [5][6][7] |

| Melting Point | 169–173 °C | [5][6][7] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.27 (d, J = 8.0 Hz, 4H), 7.64 (t, J = 7.4 Hz, 2H), 7.52 (t, J = 7.7 Hz, 4H) | [5][6][7] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 135.2, 132.1, 131.8, 120.8 (q, J = 322.3 Hz), 116.5 | [5][6][7] |

Authoritative Grounding & Comprehensive References: The provided NMR data serves as a reliable fingerprint for the pure compound. Discrepancies in the chemical shifts or the presence of additional peaks would indicate the presence of impurities. The melting point is also a key indicator of purity; a sharp melting point within the expected range is characteristic of a pure compound, while a broad or depressed melting point suggests the presence of impurities.

Troubleshooting and Field-Proven Insights

-

Oiling Out: If the product separates as an oil instead of a crystalline solid, it may be due to the solution being too concentrated or the cooling process being too rapid. To remedy this, add a small amount of acetone to redissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization.

-

Low Yield: A low yield can result from using too much acetone for dissolution, leading to a significant amount of the product remaining in the mother liquor. To optimize the yield, ensure that the minimum amount of solvent is used. Additionally, ensure the cooling step is sufficiently long and at a low enough temperature.

-

Persistent Color: If the final product retains a significant color, it may indicate the presence of colored impurities. A second recrystallization may be necessary to achieve a colorless or near-colorless product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The purification of this compound by recrystallization from an acetone/diethyl ether solvent system is a robust and reliable method for achieving the high purity required for its diverse applications. By understanding the underlying principles of solubility and carefully following the detailed protocol, researchers can consistently obtain a high-quality product, ensuring the integrity and reproducibility of their experimental results. This guide provides the necessary framework for both novice and experienced scientists to master this essential purification technique.

References

-

Noël, T., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 7573–7581. [Link]

-

Noël, T., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. PubMed Central, PMC5554687. [Link]

-

Olofsson, B., et al. (2008). Efficient and High-Yielding Routes to Diaryliodonium Salts. DiVA portal, diva-2:197390. [Link]

-

Noël, T., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. Semantic Scholar. [Link]

- Olofsson, B., et al. (n.d.). High-Yielding One-Pot Synthesis of Diaryliodonium Triflates from Arenes and Iodine or Aryl Iodides.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Olofsson, B., et al. (2014). Improving alkynyl(aryl)iodonium salts: 2-anisyl as a superior aryl group. RSC Publishing. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Olofsson, B. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts.

- Olofsson, B., et al. (2011). Diaryliodonium Salts. DiVA portal.

- University of Rochester, Department of Chemistry. (n.d.).

-

Wirth, T., et al. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry, 19(20), 4473-4477. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Olofsson, B., et al. (n.d.). Supporting Information.

Sources

- 1. mt.com [mt.com]

- 2. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]

- 3. adipogen.com [adipogen.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemodex.com [chemodex.com]

Introduction: The Significance of Diphenyliodonium Salts in Modern Synthesis

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Diphenyliodonium Triflate

Diaryliodonium salts have emerged as powerful and versatile electrophilic arylating agents in organic synthesis.[1] These hypervalent iodine(III) compounds offer a valuable alternative to traditional organometallic reagents, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations under mild conditions.[2][3] Among these, Diphenyliodonium Triflate, [(C₆H₅)₂I][CF₃SO₃], stands as a cornerstone reagent, widely employed in academic and industrial research for its high reactivity, stability, and utility in phenyl-transfer reactions.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of diphenyliodonium triflate. As a senior application scientist, the following sections will not only present the spectral data but also delve into the causality behind the experimental choices and the structural insights gleaned from the spectra, ensuring a robust and validated understanding of this critical reagent.

Molecular Structure and Spectroscopic Considerations

The diphenyliodonium triflate salt consists of a diphenyliodonium cation [(C₆H₅)₂I]⁺ and a trifluoromethanesulfonate (triflate) anion [CF₃SO₃]⁻. The cation features a central iodine atom bonded to two phenyl rings. The key NMR-active nuclei that provide structural information are ¹H and ¹³C in the cation and ¹³C and ¹⁹F in the anion.

Caption: Molecular structure of the Diphenyliodonium Triflate ion pair.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The protocol described here is designed to be a self-validating system for obtaining reliable and reproducible spectra.

Step-by-Step Sample Preparation and Acquisition

-

Solvent Selection: The choice of solvent is critical. Diphenyliodonium triflate is a salt with moderate to good solubility in polar organic solvents.[4][5]

-

DMSO-d₆: This is often the solvent of choice as it readily dissolves the salt, providing clear solutions for analysis.[6] Its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) are well-separated from the analyte signals.[7][8]

-

CDCl₃ or CD₃OD: These are also viable options, though solubility may be slightly lower than in DMSO-d₆.[6][9] The residual solvent peaks are δ ≈ 7.26 ppm (CDCl₃) and δ ≈ 3.31 ppm (CD₃OD).[6][10]

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of diphenyliodonium triflate into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently vortex or invert until the solid is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

-

-

Instrumental Parameters:

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[10][11]

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard spectral width (e.g., -2 to 12 ppm) is appropriate.

-

¹³C NMR: This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., -10 to 220 ppm) is necessary to capture all carbon signals, including the triflate quartet.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal.[6][7][8]

-

Caption: Experimental workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis: Unveiling the Cationic Structure

The ¹H NMR spectrum of the diphenyliodonium cation is highly characteristic. Due to the C₂ symmetry of the cation, the ten protons on the two equivalent phenyl rings give rise to three distinct signals in the aromatic region.

The strongly electron-withdrawing nature of the [–I⁺–Ph] group deshields the aromatic protons, causing them to resonate at a downfield position compared to benzene (δ 7.34 ppm). The signals correspond to the ortho, meta, and para protons.

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (J) | Integration |

| Ortho-H | ~8.27 ppm[8][11] | Doublet (d) | ~8.0 Hz[8][11] | 4H |

| Para-H | ~7.64 ppm[8][11] | Triplet (t) | ~7.4 Hz[8][11] | 2H |

| Meta-H | ~7.52 ppm[8][11] | Triplet (t) | ~7.7 Hz[8][11] | 4H |

-

Ortho Protons (4H): These protons, closest to the positively charged iodine, are the most deshielded and appear as a doublet furthest downfield.

-

Para Proton (2H): This proton is deshielded and appears as a triplet due to coupling with the two meta protons.

-

Meta Protons (4H): These protons are the least deshielded of the three and also appear as a triplet.

The clear 4:2:4 integration ratio and the distinct splitting patterns provide unambiguous confirmation of the symmetric diphenyliodonium cation structure.

¹³C NMR Spectral Analysis: Characterizing Both Cation and Anion

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the cation and, crucially, identifying the triflate anion.

Diphenyliodonium Cation Signals

Similar to the proton spectrum, the symmetry of the cation results in four distinct signals for the twelve aromatic carbons.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ | Notes |

| Ortho-C | ~135.2 ppm[8][11] | |

| Para-C | ~132.1 ppm[8][11] | |

| Meta-C | ~131.8 ppm[8][11] | |

| Ipso-C | ~116.5 ppm[8][11] | Carbon directly attached to iodine. |

Triflate Anion Signal

The triflate anion (CF₃SO₃⁻) provides a unique and diagnostic signal. The carbon atom is directly bonded to three fluorine atoms (¹⁹F, spin I=½). This results in a prominent quartet in the ¹³C NMR spectrum due to ¹JCF coupling.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (¹JCF) |

| Triflate (CF₃) | ~120.8 ppm[8][11] | Quartet (q) | ~322.3 Hz[8][11] |

The observation of this quartet, with its characteristically large coupling constant, is definitive proof of the triflate counterion's presence. A brief analysis using ¹⁹F NMR spectroscopy would further confirm the anion, showing a single sharp peak around δ -78 ppm.[7]

Conclusion: A Validated Spectroscopic Profile

The combined ¹H and ¹³C NMR data provide a comprehensive and self-validating spectroscopic fingerprint for diphenyliodonium triflate. The ¹H NMR spectrum confirms the symmetric diphenyl-substituted iodonium cation through its characteristic downfield chemical shifts, distinct splitting patterns, and precise integration. The ¹³C NMR spectrum corroborates the carbon skeleton of the cation and provides unequivocal evidence of the triflate anion via the diagnostic quartet of the CF₃ group. For any researcher, scientist, or drug development professional utilizing this reagent, a thorough understanding of this NMR data is essential for verifying purity, stability, and structural integrity, thereby ensuring the reliability of subsequent synthetic transformations.

References

- Bielawski, M., & Olofsson, B. (2007). High-Yielding One-Pot Synthesis of Diaryliodonium Triflates from Arenes and Iodine or Aryl Iodides.

-

Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(21), 11735-11741. [Link]

-

Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. Semantic Scholar. [Link]

-

Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(21), 11735-11741. [Link]

- Kumar, D., et al. (2019). Atom-Economical Transformation of Diaryliodonium salts: Tandem C-H and N-H Arylation of Indoles.

-

Beringer, F. M., et al. (1953). Diaryliodonium Salts. IX. The Synthesis of Substituted Diphenyliodonium Salts. Journal of the American Chemical Society, 75(11), 2708-2712. [Link]

- Mao, D., et al. (2012). Palladium-Catalyzed Heck-Type Arylation of Acrylate with Diaryliodonium Salts.

-

Bielawski, M., & Olofsson, B. (2009). Diaryliodonium Salts: From Obscurity to Fame. DiVA portal. [Link]

-

Malmgren, J., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry – A European Journal, 19(34), 11346-11352. [Link]

- Olofsson, B. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Stockholm University.

-

Malmgren, J. (2014). Iodonium Salts - Synthesis and Application in Arylation Reactions. DiVA portal. [Link]

- ResearchGate. (n.d.). 19 F NMR chemical shift of fluorine atoms in CF3SO3 − () and (CF3SO2)2N − ()

-

PubChem. (n.d.). Diphenyliodonium trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

- Kattamuri, P. V. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and Amines). PDXScholar.

-

Grelsson, J. (2017). Diaryliodonium Salts - Synthesis and Mechanistic Studies of Arylation Reactions. DiVA portal. [Link]

- Bakke, J. M., et al. (2019).

- ChemicalBook. (n.d.). Sodium trifluoromethanesulfonate(2926-30-9) 1H NMR spectrum. Product Page.

- Wiley Science Solutions. (n.d.). ANION:CF3SO3 - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ResearchGate. (n.d.). ¹H NMR spectra of (a) CF3SO3H; (b) ChCl; (c) ChCl/1.5CF3SO3H. Scientific Figure.

- ChemicalBook. (n.d.). Methyl trifluoromethanesulfonate(333-27-7) 1H NMR spectrum. Product Page.

- BLD Pharm. (n.d.).

Sources

- 1. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. diva-portal.org [diva-portal.org]

- 4. adipogen.com [adipogen.com]

- 5. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Diphenyliodonium Trifluoromethanesulfonate

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of diphenyliodonium trifluoromethanesulfonate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings, practical measurement protocols, and critical interpretation of the spectral data for this widely used photoacid generator.

Foreword: Understanding the Significance

This compound, a salt composed of a diphenyliodonium cation and a trifluoromethanesulfonate anion, is a cornerstone of photochemistry, particularly in applications requiring the light-induced generation of a strong acid.[1][2] Its efficacy as a photoinitiator in lithography and polymer chemistry is directly linked to its ability to absorb UV radiation, initiating a cascade of chemical events.[1][2][3] A thorough understanding of its UV-Vis absorption profile is, therefore, paramount for optimizing its performance in these critical applications.

Theoretical Framework: Electronic Transitions and Spectral Features

The UV-Vis absorption spectrum of this compound is characterized by strong absorption in the ultraviolet region. This absorption is not due to a single electronic transition but rather a combination of transitions within the diphenyliodonium cation.[1]

Primary Electronic Transitions:

-

π→π* Transitions: The phenyl rings of the diphenyliodonium cation contain delocalized π-electron systems. Upon absorption of UV radiation, electrons are promoted from a bonding π orbital to an antibonding π* orbital. These transitions are typically intense and occur at shorter wavelengths.

-

Charge Transfer Transitions: A significant feature of the spectrum arises from charge transfer transitions involving the hypervalent iodine center. These transitions involve the movement of electron density from the phenyl rings to the iodine atom. They are often observed at longer wavelengths compared to simple aromatic compounds.[1]

A key spectral feature for the general class of diphenyliodonium photoacid generators is a strong absorption maximum (λmax) at approximately 227 nm .[4] For this class of compounds, the molar absorptivity (ε) at this wavelength has been reported to be around 17,800 L mol⁻¹ cm⁻¹ .[4] This high molar absorptivity indicates a strongly allowed electronic transition, making the compound highly efficient at absorbing UV light at this wavelength.

Below is a conceptual diagram illustrating the key components and expected electronic transitions of this compound.

Caption: Electronic structure and transitions of this compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below for reference during experimental design.

| Property | Value | Source(s) |

| CAS Number | 66003-76-7 | [5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₀F₃IO₃S | [5][7] |

| Molecular Weight | 430.18 g/mol | [5][6][7] |

| Appearance | White to light yellow solid/crystalline powder | [1][2] |

| Melting Point | 177-183 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, methanol, DMSO) | [1][2] |

| Key Spectral Data (General for Diphenyliodonium PAGs) | λmax ≈ 227 nm; ε ≈ 17,800 L mol⁻¹ cm⁻¹ | [4] |

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a detailed, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (>98% purity)

-

Solvents: Spectroscopic grade acetonitrile and methanol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: Matched 1 cm path length quartz cuvettes

Step-by-Step Workflow

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in and dilute to the mark with spectroscopic grade acetonitrile. This will create a stock solution of approximately 0.1 mg/mL.

-

Causality: Acetonitrile is an excellent initial choice due to its polarity, which ensures good solubility of the ionic compound, and its UV transparency down to approximately 190 nm.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working solutions with concentrations ranging from approximately 1 µg/mL to 10 µg/mL.

-

Self-Validation: Preparing multiple concentrations allows for the verification of Beer-Lambert law adherence and ensures that the measured absorbance falls within the optimal linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the wavelength range to scan from 400 nm down to 190 nm.

-

Fill both the sample and reference cuvettes with the spectroscopic grade solvent (acetonitrile).

-

Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the lowest concentration working solution before filling it with that solution.

-

Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

-

Repeat this process for each of the working solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the absorbance value at λmax for each concentration, plot a calibration curve of absorbance versus concentration.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration. The slope of the calibration curve will be equal to ε.

-

The following diagram illustrates the experimental workflow for obtaining the UV-Vis spectrum.

Caption: Experimental workflow for UV-Vis analysis.

Influence of Solvent on the Absorption Spectrum

-

Polar Solvents: Polar solvents, such as methanol and water, can interact with the ground and excited states of the diphenyliodonium cation differently. For π→π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) as the more polar excited state is stabilized to a greater extent than the ground state.

-

Non-polar Solvents: In less polar solvents, these stabilizing interactions are reduced, which may result in a blue shift (hypsochromic shift) compared to the spectrum in a polar solvent.

To investigate these effects, the experimental protocol described above should be repeated using a solvent of different polarity, such as methanol. Comparing the resulting spectra will provide valuable insight into the solvatochromic behavior of this compound.

Potential Pitfalls and Considerations

-

Photodecomposition: Diphenyliodonium salts are known to undergo photolysis upon exposure to UV light. This can lead to a decrease in the absorbance over time as the compound degrades. It is, therefore, crucial to minimize the exposure of the solutions to ambient and instrument light and to acquire spectra promptly after solution preparation.

-

Purity of the Compound: Impurities in the this compound sample can give rise to extraneous peaks in the UV-Vis spectrum. Using a highly purified compound is essential for obtaining an accurate spectrum.

-

Solvent Cutoff: Ensure that the chosen solvent is transparent in the wavelength range of interest. For example, many common organic solvents have a UV cutoff that may obscure the spectrum at shorter wavelengths.

Conclusion and Future Perspectives

The UV-Vis absorption spectrum of this compound is a critical analytical parameter that governs its function as a photoacid generator. The primary absorption, attributed to π→π* and charge transfer transitions, is centered in the deep UV region, with a notable maximum for the general class of diphenyliodonium PAGs around 227 nm.[4] A standardized protocol, as outlined in this guide, is essential for obtaining reliable and reproducible spectral data.

Future research should focus on systematically characterizing the solvatochromic effects on the UV-Vis spectrum of this compound to provide a more complete understanding of its photophysical behavior in various reaction media. Such studies will further enable the fine-tuning of its applications in advanced materials and photolithography.

References

-

PubChem. This compound. Retrieved from [Link]

-

ElectronicsAndBooks. Photolysis of diaryliodonium salts (UV/Vis, EPR and GC/MS investigations). Retrieved from [Link]

-

ResearchGate. Absorption spectra of diphenyliodonium and triarylsulfonium PAGs. Retrieved from [Link]

-

Journal of the American Chemical Society. Diaryliodonium Salts. IX. The Synthesis of Substituted Diphenyliodonium Salts. Retrieved from [Link]

-

Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Retrieved from [Link]

Sources

- 1. Buy this compound | 66003-76-7 [smolecule.com]

- 2. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H10F3IO3S | CID 2737137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 66003-76-7 | FD60678 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. 66003-76-7|this compound|BLD Pharm [bldpharm.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Solubility of Diphenyliodonium Trifluoromethanesulfonate in Organic Solvents

Abstract

Diphenyliodonium trifluoromethanesulfonate (DPIT) is a pivotal reagent in modern organic chemistry, valued for its role as a photoacid generator and an efficient arylating agent.[1][2][3] Its efficacy in these applications is fundamentally linked to its solubility characteristics within various reaction media. This guide provides a comprehensive analysis of the solubility of DPIT in common organic solvents, grounded in both theoretical principles and empirical data. We will explore the molecular factors governing its solubility, present a consolidated table of known solubility data, and detail a robust experimental protocol for determining solubility, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Nature of this compound

This compound, often abbreviated as DPIT, belongs to the hypervalent iodine(III) class of compounds, specifically the diaryliodonium salts.[1] These compounds are characterized by an iodine atom in a +3 oxidation state, forming a stable cationic species with two aryl groups, which is balanced by a counter-anion.

The structure consists of the diphenyliodonium cation, [(C₆H₅)₂I]⁺, and the trifluoromethanesulfonate (triflate) anion, [CF₃SO₃]⁻. This ionic composition is the primary determinant of its physical and chemical properties, including its solubility. The choice of the triflate anion is critical; it is a weakly coordinating anion, which significantly enhances the salt's stability and, most importantly, its solubility in a range of organic solvents compared to salts with halide anions, which exhibit poor solubility.[1][4] This favorable solubility profile is essential for its utility in applications such as photolithography, polymer chemistry, and palladium-catalyzed cross-coupling reactions.[1][2]

Theoretical Framework: Factors Governing Solubility

The solubility of an ionic compound like DPIT in organic solvents is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding, but a deeper analysis requires considering the specific structural features of both the solute (DPIT) and the solvent.

-

Ionic Dissociation: As a salt, DPIT must first dissociate into its constituent ions, [(C₆H₅)₂I]⁺ and [CF₃SO₃]⁻, to dissolve. The energy required for this process must be compensated by the energy released through the solvation of these ions by the solvent molecules.

-

Solvent Polarity: Polar organic solvents are most effective at dissolving DPIT.[1][3] This is because their molecules possess significant dipole moments, allowing them to stabilize the separated positive and negative ions through ion-dipole interactions. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective due to their high polarity.[1][2]

-

The Role of the Triflate Anion: The triflate anion is large and has a diffuse negative charge. This makes it a "soft," weakly coordinating anion. Unlike smaller, "harder" anions such as chloride or iodide, it interacts less strongly with the iodonium cation. This weaker ionic interaction in the crystal lattice means less energy is required to separate the ions, facilitating dissolution in suitable solvents.[4][5]

-

The Diphenyliodonium Cation: The large, organic nature of the diphenyliodonium cation also contributes to its solubility in organic media through van der Waals interactions with the solvent molecules.

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the dissolution of DPIT in polar organic solvents.

Solubility Profile of this compound

The solubility of DPIT has been documented across a range of common organic solvents. The compound generally exhibits excellent solubility in polar solvents, which is a direct consequence of the theoretical principles discussed above.[1] The following table summarizes both quantitative and qualitative solubility data compiled from various sources.

| Solvent | Formula | Type | Solubility | Reference(s) |

| γ-Butyrolactone | C₄H₆O₂ | Polar Aprotic | ~25% (w/w) | [6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble / Excellent | [1][2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble / Excellent | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble / Excellent | [1][2] |

| Ethyl Lactate | C₅H₁₀O₃ | Polar Protic | ~5% (w/w) | [6] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble / Excellent | [1][2] |

| Methanol | CH₄O | Polar Protic | Soluble | [1] |

| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | C₆H₁₂O₃ | Polar Aprotic | ~1% (w/w) | [6] |

Note: "Soluble" or "Excellent" indicates qualitative descriptions where specific quantitative values were not provided in the cited literature.

Experimental Protocol: Gravimetric Method for Solubility Determination

To ensure accurate and reproducible solubility measurements, a robust experimental protocol is essential. The equilibrium concentration method, often executed gravimetrically, is a standard approach for determining the solubility of a solid in a liquid.[7][8]

Principle: An excess amount of the solute (DPIT) is mixed with a known volume or mass of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then measured to determine its solubility.

Methodological Causality and Self-Validation

-

Expertise (Causality): The use of an excess of solute is critical to guarantee that the solution becomes saturated; without this, the measured concentration would merely reflect the initial ratio, not the thermodynamic solubility limit. Constant temperature control is paramount because solubility is temperature-dependent.[9] An extended equilibration time (e.g., 20-72 hours) with continuous stirring ensures that the system reaches a true thermodynamic equilibrium.[8]

-

Trustworthiness (Self-Validation): To validate that equilibrium has been achieved, one can analyze aliquots at different time points (e.g., 24, 48, and 72 hours).[8] If the measured concentration remains constant across the later time points, it confirms that the system has reached equilibrium. The experiment should also be performed in triplicate to ensure the precision and reliability of the results.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh approximately 1-2 g of DPIT into a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath).

-

Add a precisely measured volume (e.g., 10.0 mL) or mass of the desired organic solvent to the vessel.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Agitate the mixture vigorously using a magnetic stirrer or orbital shaker at a constant, recorded temperature (e.g., 25 °C).

-

Allow the suspension to equilibrate for at least 24 hours. For rigorous studies, confirming equilibrium at 48 or 72 hours is recommended.[8]

-

-

Sample Collection and Analysis:

-

Stop the agitation and allow the excess solid to settle for 1-2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-heated or ambient-temperature syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Dispense the filtered aliquot into a pre-weighed, dry vial and record the exact mass of the solution transferred.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a moderate temperature until a constant weight of the dried DPIT residue is achieved.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = [ (Mass of residue) / (Mass of solution - Mass of residue) ] x 100

-

The workflow for this experimental determination is illustrated below.

Caption: Experimental workflow for determining DPIT solubility.

Conclusion

This compound exhibits a favorable solubility profile, being highly soluble in polar organic solvents such as γ-butyrolactone, DMSO, DMF, and acetone.[1][2][6] This property is a direct result of its ionic nature, combined with the presence of a large, weakly coordinating triflate anion that facilitates dissociation and solvation.[4][5] Understanding and quantifying this solubility is crucial for optimizing reaction conditions, formulating solutions for applications like photolithography, and ensuring the successful use of this versatile reagent in synthetic chemistry. The methodologies and data presented in this guide offer a robust framework for scientists and researchers working with this important compound.

References

-

Musch, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

-

Ismalaj, E., et al. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Musch, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Available at: [Link]

-

Olofsson, B. (2014). Iodonium Salts. DiVA portal. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Poudel, Y. B. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A.... PDXScholar. Available at: [Link]

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Available at: [Link]

-

YouTube. (2018, April 10). Elements, Compounds, Mixtures | Factors Affecting Rate of Dissolving and Solubility. Available at: [Link]

Sources

- 1. Buy this compound | 66003-76-7 [smolecule.com]

- 2. adipogen.com [adipogen.com]

- 3. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]

- 4. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. 二苯基三氟甲磺酸碘 electronic grade, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of Diphenyliodonium Triflate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Diphenyliodonium triflate [(C₆H₅)₂IOTf], a versatile and powerful reagent in modern organic synthesis, has seen a surge in applications ranging from complex molecule synthesis to photopolymerization.[1][2][3] Its efficacy as a photoacid generator and an electrophilic arylating agent is well-documented.[4][5] However, the inherent reactivity of this hypervalent iodine compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety precautions for handling diphenyliodonium triflate, grounded in scientific principles and practical laboratory experience, to ensure its safe and effective use in a research and development setting.

Understanding the Hazard Profile of Diphenyliodonium Triflate

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. Diphenyliodonium triflate is a white to light yellow crystalline solid that presents several potential risks.[6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of diphenyliodonium triflate is presented in the table below.

| Property | Value | References |

| CAS Number | 66003-76-7 | |

| Molecular Formula | C₁₃H₁₀F₃IO₃S | |

| Molecular Weight | 430.18 g/mol | |

| Appearance | White to light yellow crystalline solid | [6][7] |

| Melting Point | 180-181 °C (decomposes) | |

| Solubility | Soluble in polar organic solvents such as acetone, chloroform, DMF, and DMSO. | [1][7] |

Toxicological Hazards

The primary toxicological concerns associated with diphenyliodonium triflate are its effects on the skin, eyes, and respiratory system.[8] To the best of our current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Skin Irritation: Direct contact with the solid or its solutions can cause skin irritation.[8]

-

Serious Eye Irritation: The compound is a serious eye irritant, and contact can lead to significant damage.[8]

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[8]

While the toxicity of diphenyliodonium triflate itself is not extensively documented, it is important to consider the potential hazards of related hypervalent iodine compounds, which are generally of low toxicity.[4][9] However, acute iodine toxicity, though rare, can present with symptoms ranging from nausea and vomiting to more severe reactions like delirium and shock.[10]

Reactivity and Stability Hazards

Diphenyliodonium triflate is generally considered to be a relatively stable solid under standard laboratory conditions.[6] However, its reactivity profile and thermal stability warrant careful consideration.

-

Thermal Stability: The compound is stable up to its melting point, after which decomposition becomes significant.[1] Thermal analysis of related diaryliodonium salts shows that they can undergo exothermic decomposition, although diphenyliodonium triflate is considered relatively safe with a peak decomposition temperature typically above 180°C.[6] The synthesis of diaryliodonium triflates can be highly exothermic, which underscores the potential for thermal runaway if not properly controlled.[11][12]

-

Photochemical Reactivity: As a photoacid generator, diphenyliodonium triflate is designed to be sensitive to light, particularly UV radiation.[6] Upon photolysis, it decomposes to generate highly reactive species, including phenyl radicals and a strong Brønsted acid (triflic acid).[13]

-

Incompatibility: Diphenyliodonium triflate is incompatible with strong oxidizing agents.[14] An unexpected arylation reaction has been observed when heating diphenyliodonium triflate in dimethyl sulfoxide (DMSO), indicating a potential incompatibility under certain conditions.[1]

The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the risks associated with diphenyliodonium triflate, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize exposure.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.

-

Chemical Fume Hood: All manipulations of solid diphenyliodonium triflate and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Administrative Controls: Standard Operating Procedures and Training

Administrative controls are work practices and procedures that reduce the likelihood of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving diphenyliodonium triflate. These SOPs should cover weighing, dissolution, reaction setup, workup, and waste disposal.

-

Training: All personnel handling this reagent must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.

-

Restricted Access: Designate specific areas for working with diphenyliodonium triflate and restrict access to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential to protect against accidental exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat should be worn to protect against skin contact. For larger-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for generating significant amounts of dust outside of a fume hood, a NIOSH-approved N95 respirator should be used.[9]

Detailed Experimental Protocols for Safe Handling

The following protocols provide step-by-step guidance for common laboratory manipulations of diphenyliodonium triflate.

Weighing and Transfer of Solid Diphenyliodonium Triflate

-

Preparation: Before starting, ensure you are wearing the appropriate PPE (lab coat, safety goggles, and nitrile gloves).

-

Location: Conduct all weighing and transfer operations inside a certified chemical fume hood.

-

Weighing: Use a tared weigh paper or a glass container to weigh the desired amount of diphenyliodonium triflate. Avoid creating dust.

-

Transfer: Carefully transfer the solid to the reaction vessel using a spatula.

-

Rinsing: Rinse the weigh paper and spatula with a small amount of the reaction solvent to ensure a complete transfer of the reagent.

-

Cleanup: Immediately clean any spills on the balance or work surface with a damp cloth.

Storage of Diphenyliodonium Triflate

Proper storage is crucial to maintain the integrity of the reagent and prevent accidents.

-

Container: Keep the compound in a tightly sealed, light-resistant container.[7]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[14]

-

Inert Atmosphere: While not always necessary for short-term storage, for long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.

-

Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

Waste Disposal

Proper disposal of diphenyliodonium triflate and its reaction waste is essential to prevent environmental contamination and ensure safety.

Quenching and Neutralization Protocol

Due to its reactivity, it is advisable to quench any unreacted diphenyliodonium triflate before disposal. A general procedure for quenching reactive substances can be adapted.

-

Collection: Collect all waste containing diphenyliodonium triflate in a designated, properly labeled waste container.

-

Dilution: Dilute the waste with an inert solvent (e.g., toluene) to moderate the reaction rate.

-

Quenching: Slowly and cautiously add a solution of a reducing agent, such as sodium thiosulfate, to the stirred waste solution. This will reduce the hypervalent iodine.

-

Neutralization: If the reaction mixture is acidic (especially after photolysis, which generates triflic acid), neutralize it with a weak base like sodium bicarbonate.

-

Disposal: Once the quenching and neutralization are complete, the waste can be disposed of as hazardous chemical waste according to institutional and local regulations.

Special Considerations for Photochemical Applications

When used as a photoinitiator or photoacid generator, additional safety precautions are necessary due to the generation of highly reactive species upon photolysis.

-

UV Protection: Use appropriate UV shielding to protect eyes and skin from the light source.

-

Ventilation: Ensure adequate ventilation to handle any volatile byproducts of the photochemical reaction.

-

Understanding Photoproducts: Be aware that photolysis of diphenyliodonium triflate generates phenyl radicals and triflic acid.[13] Triflic acid is a strong, corrosive acid that requires careful handling.[16] Phenyl radicals are highly reactive and can initiate a variety of chemical transformations.

Conclusion